molecular formula C17H19NO4S B5085650 methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate

methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate

Cat. No.: B5085650
M. Wt: 333.4 g/mol
InChI Key: MELRUKCLGGDRIN-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoate ester group and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate typically involves the following steps:

    Formation of the sulfonamide linkage: This can be achieved by reacting 4-propylbenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.

    Esterification: The resulting sulfonamide is then esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • Methyl 2-{[(4-ethylphenyl)sulfonyl]amino}benzoate
  • Methyl 2-{[(4-butylphenyl)sulfonyl]amino}benzoate

Comparison: Methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 2-[(4-propylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-6-13-9-11-14(12-10-13)23(20,21)18-16-8-5-4-7-15(16)17(19)22-2/h4-5,7-12,18H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELRUKCLGGDRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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